molecular formula C20H11N3O3 B5750094 4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile

4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile

Cat. No.: B5750094
M. Wt: 341.3 g/mol
InChI Key: VAMKGYNERHBWMA-WJDWOHSUSA-N
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Description

4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids like nitric acid and acetic anhydride for nitration, followed by condensation reactions under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxygenated products .

Scientific Research Applications

4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The cyano group can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

4-{(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is unique due to the presence of both cyano and nitro groups, which provide a combination of reactivity and biological activity not commonly found in other furan derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c21-12-14-5-7-15(8-6-14)16(13-22)11-17-9-10-20(26-17)18-3-1-2-4-19(18)23(24)25/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMKGYNERHBWMA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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